molecular formula C10H12FN3O4S B13435945 O-Acetylemtricitabine

O-Acetylemtricitabine

Cat. No.: B13435945
M. Wt: 289.29 g/mol
InChI Key: NSZGRQOYOORSIE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-Acetylemtricitabine involves the acetylation of emtricitabine. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield

Chemical Reactions Analysis

O-Acetylemtricitabine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield emtricitabine and acetic acid .

Properties

Molecular Formula

C10H12FN3O4S

Molecular Weight

289.29 g/mol

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C10H12FN3O4S/c1-5(15)17-3-8-18-7(4-19-8)14-2-6(11)9(12)13-10(14)16/h2,7-8H,3-4H2,1H3,(H2,12,13,16)/t7-,8+/m0/s1

InChI Key

NSZGRQOYOORSIE-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F

Canonical SMILES

CC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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